molecular formula C7H12SSi B095980 2-Thienyltrimethylsilane CAS No. 18245-28-8

2-Thienyltrimethylsilane

Cat. No. B095980
CAS RN: 18245-28-8
M. Wt: 156.32 g/mol
InChI Key: OANGLGSZPSFVDY-UHFFFAOYSA-N
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Description

2-Thienyltrimethylsilane is a compound that features a thienyl group (a sulfur-containing heterocycle) attached to a silicon atom that is also bound to three methyl groups. This organosilicon compound is of interest due to its potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-thienyltrimethylsilane often involves organometallic reactions. For instance, 2-phenyl-2-thienylhexamethyltrisilane was synthesized using Grignard-like reactions, which are a common method for forming carbon-silicon bonds . Additionally, the introduction of a 2-thienyl group to the silicon atom of alkenylsilanes has been shown to promote cross-coupling reactions with aryl halides, mediated by a palladium catalyst and tetrabutylammonium fluoride under mild conditions .

Molecular Structure Analysis

The molecular structure of related thienylsilane compounds has been investigated using techniques such as single-crystal X-ray diffraction. For example, trichloro-2-thienyl-diphenylmethylsilane, a heteroleptic organosilicon compound, was found to have an intricate supramolecular assembly in the solid state, featuring various intermolecular interactions . Theoretical calculations on thienyl-functionalized polysilanes have also been performed to understand their geometries and electronic spectra, revealing significant red-shifts due to thienyl functionalization .

Chemical Reactions Analysis

Thienylsilanes participate in various chemical reactions. Photolysis of bis-(2-thienyl)disilane compounds leads to products such as dimethyl-bis-(2-thienyl)silane and 2-dimethylsilylthiophene, with the reaction mechanism involving direct interaction with the photoexcited state of the compound . In the presence of radical traps, thienyl-containing trisilanes undergo radical reactions, suggesting that the sulfur atom in the thienyl group stabilizes silyl radicals . Additionally, the electron impact mass spectra of 2-thienylsilanes indicate intramolecular interactions between silicon and sulfur atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thienylsilanes are influenced by the thienyl group. The presence of this group can affect the electronic properties of the compound, such as the band gap and electronic delocalization in polysilanes . The modification of indium tin oxide with a thienylsilane molecular layer has been shown to improve the uniformity, roughness, and conductivity of electrochemically prepared films, which is beneficial for the efficiency of polymer/fullerene solar cells .

Scientific Research Applications

  • Photochemical Reactions : The synthesis and photochemistry of compounds related to 2-Thienyltrimethylsilane, such as 2-(α-furyl)-2-(α-thienyl)hexamethyltrisilane, have been investigated. Photolysis of these compounds in the presence of cyclohexene and methanol leads to radical reactions, suggesting that the sulfur atom in the thienyl group stabilizes the initially formed silyl radical (Yu Luo & He-Ping Zhou, 2001).

  • Cross-Coupling Reactions : Alkenyldimethyl(2-thienyl)silanes, which include 2-Thienyltrimethylsilane derivatives, have been identified as excellent partners for palladium-catalyzed cross-coupling reactions with aryl halides. These reactions occur under mild conditions and yield high-quality arylalkenes (Kazushi Hosoi, K. Nozaki, & T. Hiyama, 2002).

  • Functional Polysilanes : Functional polysilanes bearing thienyl groups, synthesized through reactions involving 2-Thienyltrimethylsilane, have applications in generating and stabilizing silver nanoparticles. These nanoparticles exhibit long shelf-life stability and have potential uses in nanotechnology (R. Shankar & V. Shahi, 2008).

  • Organosilicon Reactive Intermediates : Research on organosilicon reactive intermediates, including compounds like 2-phenyl-2-thienylhexamethyltrisilane, highlights the stabilization effect of sulfur atoms in the thienyl group on silyl radicals. These studies contribute to our understanding of organosilicon chemistry and potential applications in synthesizing new materials (S.‐H. Wu, H. Qian, Ge Wu, & N. Jiang, 1992).

  • Electron Impact Mass Spectrometry : The electron impact (EI) mass spectra of 2-thienylsilanes, which includes variants of 2-Thienyltrimethylsilane, indicate the fragmentation of species containing the Si=S bond. This research provides insights into the intramolecular interactions of silicon and sulfur under EI conditions (S. Rozite, I. Mazeika, A. Gaukhman, N. Erchak, & E. Lukevics, 1988).

  • Photovoltaic Applications : Thienylsilane-modified indium tin oxide has been used as an anodic interface in polymer/fullerene solar cells, demonstrating an improvement in efficiency. This research suggests potential applications of 2-Thienyltrimethylsilane derivatives in enhancing the performance of photovoltaic devices (D. Rider, K. Harris, Dong Wang, et al., 2009).

  • Surface Coating Applications : The thiol-ene "click" reaction, involving 2-Thienyltrimethylsilane derivatives, offers a route to synthesize functional trialkoxysilanes used for modifying surface properties. This approach is efficient and versatile for preparing surface-active agents (A. K. Tucker-Schwartz, R. Farrell, & R. Garrell, 2011).

Safety And Hazards

2-Thienyltrimethylsilane is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

trimethyl(thiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12SSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANGLGSZPSFVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171297
Record name Silane, trimethyl-2-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thienyltrimethylsilane

CAS RN

18245-28-8
Record name Silane, trimethyl-2-thienyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl-2-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Trimethylsilylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RA Benkeser, RB Currie - Journal of the American Chemical …, 1948 - ACS Publications
… 9This established the structure of 2-thienyltrimethylsilane. The acid obtained from the metalation of this compound with ro-butyllithium and from the hypoiodite degradation of 2-acetyl-5-…
Number of citations: 91 pubs.acs.org
LN Koikov, MV Polikarpov, NV Alekseeva… - Pharmaceutical …, 1998 - Springer
… The IH NMR signals from trimethylsilyl groups of phenyl (0.201 ppm), 2-thienyltrimethylsilane (0.237 ppm), and 2,5-bis-trimethylsilylthiophene (0.293 ppm) are well resolved, which …
Number of citations: 3 link.springer.com
MS Cooper, RA Fairhurst, H Heaney, G Papageorgiou… - Tetrahedron, 1989 - Elsevier
Aryltributyl- and aryltrimethyl-stannanes react with a range of N,N -dialkylmethylene-imonium salts to afford N,N -dialkylaminomethyl derivatives in good yields. The method can be used …
Number of citations: 29 www.sciencedirect.com
H Gilman, MT Rahman, DS Sethi, MR Smith Jr… - 1970 - apps.dtic.mil
The primary objective was concerned with new or improved syntheses of organometallic and organometalloidal compounds containing polyfluoro and polychloro substituents. These …
Number of citations: 2 apps.dtic.mil
Q Yuan, Z Huang, Z Chai, D Hong, S Zhu, S Zhou… - Organic …, 2022 - ACS Publications
Herein, we synthesized and characterized a binuclear copper(I) complex supported by the indolyl-based ligand. Employing this complex as catalyst, we have developed a three-…
Number of citations: 1 pubs.acs.org
H Landesman - 1951 - search.proquest.com
… (0,01 mole) of 2-thienyltrimethylsilane (11) dissolved in 50 ml. of anhydrous ether. The addition was made as rapidly as the evolved butane would allow. …
Number of citations: 2 search.proquest.com
D Häbich, F Effenberger - Synthesis, 1979 - thieme-connect.com
… The acylations of 2-thienyltrimethylsilane [acetyl chloride/titaniurn(lV) chloride (42%)"", acetic anhydride/iodine (13%)2”, benzoyl chloride (l7%)1"“], 2furyltrimethylsilane [acetic anhydride…
Number of citations: 71 www.thieme-connect.com
A Torkelson - 1951 - search.proquest.com
… Gilman and Marshall (19) who found that in the cleavage of aryltrimethylsilanes with hydrogen chloride an 87% yield of trimethylchlorosilane was obtained from 2- thienyltrimethylsilane …
Number of citations: 2 search.proquest.com
JR Cretney - 1973 - ir.canterbury.ac.nz
The rate constants for the cleavage of the series of substituted phenyltrimethylsilanes by KOH in aqueous DMSO have been measured, and the pattern of substituent effects is shown to …
Number of citations: 2 ir.canterbury.ac.nz
NV Komarov, VK Roman - Russian Chemical Reviews, 1970 - iopscience.iop.org
One of the most important fields in the chemistry of organosilicon compounds at the present time is the chemistry of organic silanes and siloxanes with carbon-containing functional …
Number of citations: 3 iopscience.iop.org

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